molecular formula C18H15F2NO5S2 B12210050 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole

Cat. No.: B12210050
M. Wt: 427.4 g/mol
InChI Key: YFHSBJXEKSOQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with three distinct functional groups:

  • Position 2: A 4-fluorophenyl group.
  • Position 4: A (4-fluorophenyl)sulfonyl group.
  • Position 5: An isopropylsulfonyl group.

The molecular formula is C₁₈H₁₅F₂NO₅S₂, with a molecular weight of 427.45 g/mol . The compound is commercially available as a synthetic building block, indicating its utility in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H15F2NO5S2

Molecular Weight

427.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole

InChI

InChI=1S/C18H15F2NO5S2/c1-11(2)27(22,23)18-17(28(24,25)15-9-7-14(20)8-10-15)21-16(26-18)12-3-5-13(19)6-4-12/h3-11H,1-2H3

InChI Key

YFHSBJXEKSOQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring under controlled conditions. Common reagents used in these reactions include fluorobenzene, sulfonyl chlorides, and oxazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Sulfonylation and Acylation

The synthesis of related 4-arylsulfonyl oxazoles involves:

  • Sulfonylation : AlCl₃-catalyzed reaction of aryl chlorides with sulfonyl chlorides (e.g., 4-methylbenzene-1-sulfonyl chloride) under reflux conditions to form sulfone intermediates .

  • Oxidation : CrO₃ in glacial acetic acid oxidizes sulfones to carboxylic acids .

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts carboxylic acids to reactive acyl chlorides .

For the target compound, analogous steps would involve fluorophenyl sulfonyl chloride and isopropyl sulfonyl chloride as key reagents.

Cyclodehydration

Cyclization of N-acyl-α-amino acids with ethyl chloroformate and 4-methylmorpholine yields oxazol-5(4H)-ones (93% yield) . For example:

2-4-[(4-Fluorophenyl)sulfonyl]benzamido-3-methylbutanoic acidethyl chloroformateOxazol-5(4H)-one derivative\text{2-{4-[(4-Fluorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid} \xrightarrow{\text{ethyl chloroformate}} \text{Oxazol-5(4H)-one derivative}

Nucleophilic Substitution Reactions

The sulfonyl groups at positions 4 and 5 undergo nucleophilic substitution under basic or acidic conditions:

Reaction Type Conditions Products Yield
HydrolysisNaOH/H₂O, refluxSulfonic acid derivatives85–90%
AminolysisNH₃/EtOH, 60°CSulfonamides75–80%
AlcoholysisROH/H⁺, ΔAlkyl sulfonates70–75%

Example :

5-(Isopropylsulfonyl) groupNH35-Sulfonamide derivative\text{5-(Isopropylsulfonyl) group} \xrightarrow{\text{NH}_3} \text{5-Sulfonamide derivative}

Electrophilic Aromatic Substitution

The fluorophenyl rings undergo directed electrophilic substitution, though reactivity is reduced due to electron-withdrawing fluorine:

Reaction Electrophile Position Catalyst Yield
NitrationHNO₃/H₂SO₄ParaH₂SO₄60–65%
HalogenationCl₂/FeCl₃MetaFeCl₃55–60%

Oxazole Ring Reactivity

The oxazole core participates in:

  • Ring-Opening : Acidic hydrolysis (HCl/H₂O) yields α-amino ketones .

  • Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .

Robinson–Gabriel Cyclization

N-Acyl-α-amino ketones cyclize with phosphoryl trichloride (POCl₃) under reflux to form substituted oxazoles (90–91% yield) :

N-(1-Aryl-3-methyl-1-oxobutan-2-yl)-4-sulfonylbenzamidePOCl35-Aryl-1,3-oxazole\text{N-(1-Aryl-3-methyl-1-oxobutan-2-yl)-4-sulfonylbenzamide} \xrightarrow{\text{POCl}_3} \text{5-Aryl-1,3-oxazole}

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced anticancer activity. For example:

  • Cytostatic Effects : 5-Aryl-2-{4-sulfonylphenyl} oxazoles inhibit glioblastoma (SF-539) and NSCLC (HOP-92) cell lines at 10 μM .

  • Structure-Activity Trends :

    Substituent Activity (IC₅₀, μM) Target Cell Line
    4-Fluorophenyl sulfonyl2.1 ± 0.3NCI-H226 (Lung)
    4-Bromophenyl sulfonyl1.8 ± 0.2HOP-92 (Lung)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C .

  • Hydrolytic Sensitivity : Stable in neutral pH but degrades under strong acidic/basic conditions via sulfonyl group hydrolysis .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing oxazole rings exhibit significant anti-inflammatory and analgesic activities. For instance, a study demonstrated that derivatives of oxazolones showed promising results in reducing inflammation and pain in animal models. The presence of sulfonamide groups enhances the pharmacological profile by potentially increasing solubility and bioavailability .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in pain and inflammation pathways. These studies suggest that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

StudyFindingsMethodology
Study 1The compound exhibited a significant reduction in edema compared to standard anti-inflammatory drugs like aspirin.Writhing test and hot plate test on mice .
Study 2Histopathological assessments indicated low toxicity levels in preserved organs from treated mice, supporting its safety profile for further development.Acute toxicity testing following OECD guidelines .
Study 3Molecular docking studies revealed strong binding interactions with COX-2, suggesting potential for development as a novel analgesic agent.In silico modeling techniques .

Antiviral Potential

Recent studies have explored the antiviral properties of similar oxazole derivatives. While specific data on the compound is limited, compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication mechanisms . This area warrants further investigation to establish the antiviral potential of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole.

Material Science Applications

The unique properties of this compound also make it suitable for applications in material sciences, particularly in the development of new polymers or coatings with antimicrobial properties. The incorporation of sulfonamide groups can enhance the material's resistance to microbial growth while maintaining structural integrity under various environmental conditions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The oxazole ring may also contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Sulfonyl Group Modifications

4-(4-Bromobenzenesulfonyl)-2-(4-fluorophenyl)-5-(isopropylsulfanyl)-1,3-oxazole Molecular Formula: C₁₈H₁₅BrFNO₃S₂ Molecular Weight: 456.35 g/mol Key Difference: Replaces the 4-fluorophenylsulfonyl group with a bromophenylsulfonyl moiety and substitutes the isopropylsulfonyl group with a sulfanyl (thioether) group.

4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole Molecular Formula: C₂₃H₁₇FNO₃S₂ Key Difference: Features a benzylthio group at position 5 and a non-fluorinated phenyl group at position 2. Impact: The absence of dual sulfonyl groups decreases hydrogen-bonding capacity, likely reducing crystallinity compared to the target compound .

Heterocyclic and Substituent Diversity

2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole Molecular Formula: C₂₁H₂₁ClN₂O₃S Key Difference: Incorporates a 4-methylpiperazine group at position 5 and a chlorophenyl group at position 2.

N-[5-(Isopropylsulfonyl)-2-methoxyphenyl]-5-(3-pyridin-2-ylphenyl)-1,3-oxazol-2-amine Key Difference: Substitutes the oxazole’s position 2 with an aniline derivative and position 5 with a pyridinylphenyl group.

Physicochemical and Crystallographic Properties

Molecular Weight and Polarity

  • The target compound’s molecular weight (427.45 g/mol ) is intermediate compared to analogs like the brominated derivative (456.35 g/mol ) and simpler methylsulfonyl variants (373.49 g/mol ) .
  • Dual sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, enhancing aqueous solubility relative to thioether analogs .

Crystal Packing and Isostructurality

  • Studies on isostructural compounds (e.g., chloro vs. bromo derivatives) reveal that halogen substitutions minimally disrupt crystal packing, maintaining similar lattice parameters despite differences in van der Waals radii .

Biological Activity

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorophenyl group and sulfonyl moieties, which are known to enhance biological activity. The molecular formula is C16H16F2N2O4S2C_{16}H_{16}F_2N_2O_4S_2 with a molecular weight of approximately 398.43 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing similar oxazole structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial and antifungal activities, suggesting that 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole may also possess such properties. In a comparative study, derivatives with fluorophenyl groups demonstrated enhanced efficacy against various microbial strains, indicating a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Potential

The biological activity of this compound extends to anticancer applications. The inhibition of specific kinase pathways involved in cancer progression has been documented in related oxazole derivatives. For example, compounds that inhibit the epidermal growth factor receptor (EGFR) show significant promise in treating non-small cell lung cancer (NSCLC). The presence of the sulfonamide group is thought to contribute to this activity by facilitating interactions with target proteins .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of oxazole derivatives found that compounds similar to 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used as controls .
  • Inhibition of Kinases : Another research effort focused on the synthesis and evaluation of oxazole-based compounds as kinase inhibitors. The study reported that certain derivatives demonstrated IC50 values in the nanomolar range against various kinases implicated in cancer signaling pathways, supporting the hypothesis that this class of compounds could be developed into effective anticancer therapies .

Research Findings Summary Table

Activity Related Compounds Findings
Antimicrobial2,4-Dichloro-5-fluorophenyl oxazolesSignificant antibacterial and antifungal activity observed
AnticancerEGFR inhibitorsLow nanomolar IC50 values against kinase targets
AnalgesicOxazolonesDemonstrated analgesic effects in animal models

Q & A

Q. Table 1. Key Spectral Signatures

TechniqueDiagnostic FeatureReference
1H NMR Doublets for fluorophenyl H (J = 8.5 Hz)
13C NMR Isopropyl-SO₂ at δ 55.2 (CH) and 22.1 (CH₃)
X-ray Diffraction Planarity of oxazole core (bond angles ~105°)

Advanced: How can researchers resolve contradictions in regioselectivity during sulfonylation?

Answer:
Contradictions often arise from competing sulfonyl group orientations. Strategies include:

  • Temperature Control : Lower temperatures (0°C) favor kinetically controlled isopropylsulfonation at C5 over C4 .
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) during sequential reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict sulfonyl electrophilicity trends, guiding reagent selection .

Advanced: What crystallographic methods elucidate intermolecular interactions in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal:

Crystallization : Grow crystals via slow evaporation of DMF/water (9:1 v/v) .

Data Collection : Resolve asymmetric units (triclinic P 1 space group) with two independent molecules showing planar oxazole cores and perpendicular fluorophenyl groups .

Hirshfeld Analysis : Quantify interactions (e.g., F···H contacts: 8.2%, S···O: 12.4%) to rationalize packing stability .

Advanced: How should researchers design bioactivity assays for this compound?

Answer:
Leverage structural insights from isostructural analogs:

  • Antimicrobial Assays : Test against S. aureus (MIC via broth dilution) due to sulfonyl groups’ membrane-disruptive potential .
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) in PBS (pH 7.4) to enhance bioavailability for in vivo studies .

Basic: What purification strategies address byproducts in multi-step synthesis?

Answer:

  • Chromatography : Flash silica gel (hexane/EtOAc 3:1) removes unreacted sulfonyl chlorides.
  • Recrystallization : Ethanol/water (4:1) isolates pure product with <2% mono-sulfonylated impurity .
  • HPLC-PDA : Monitor purity (C18 column, acetonitrile/water gradient) to confirm >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.